

what is the difference between methotrexate and methotrexate sodium

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An In-depth Technical Guide to the Core Differences Between Methotrexate and Methotrexate Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of methotrexate and its sodium salt, focusing on their chemical, physicochemical, and pharmacokinetic differences. The information presented is intended to support research, drug development, and formulation activities by providing a clear understanding of the properties of each form.

Chemical and Physicochemical Properties

The fundamental difference between methotrexate and methotrexate sodium lies in their chemical structure, which in turn governs their physicochemical properties. Methotrexate is a dicarboxylic acid, while methotrexate sodium is its conjugate base in the form of a disodium salt.[1][2]

Table 1: Comparison of Physicochemical Properties



Property	Methotrexate	Methotrexate Sodium
Chemical Formula	C20H22N8O5[3]	C20H20N8Na2O5[2]
Molecular Weight	454.4 g/mol [3]	498.4 g/mol [2]
Appearance	Yellow-brown crystalline powder[4]	Yellow to orange-brown crystalline powder[5]
Aqueous Solubility	Practically insoluble (0.01 mg/mL at 20°C)[6]	Soluble (2 mg/mL in H ₂ O)[7]
рКа	3.8, 4.8, 5.6	Not applicable (salt form)
LogP	-1.85[8]	Not applicable (ionic)

The most significant difference from a pharmaceutical perspective is the aqueous solubility. Methotrexate as a free acid is practically insoluble in water, which presents considerable challenges for formulation, particularly for liquid dosage forms intended for oral or parenteral administration.[4][6] The conversion to the disodium salt dramatically increases its aqueous solubility, making methotrexate sodium the preferred form for most pharmaceutical preparations.[5][9]

Pharmacokinetics and Bioavailability

The enhanced aqueous solubility of methotrexate sodium is expected to lead to a faster dissolution rate compared to the free acid, which can influence the rate and extent of absorption after oral administration. While direct comparative studies on the oral bioavailability of methotrexate versus methotrexate sodium are not readily available in the literature, extensive research has been conducted on the bioavailability of different methotrexate formulations and routes of administration.

Oral absorption of methotrexate is dose-dependent, with bioavailability decreasing at higher doses, suggesting a saturable absorption process.[5] For low doses, the mean bioavailability is approximately 60%.[5] Studies comparing oral and subcutaneous administration consistently demonstrate that the subcutaneous route provides higher and more predictable bioavailability, especially at doses of 15 mg/week and above.[10][11] One study comparing oral tablets and an oral solution of methotrexate found their mean relative bioavailability to be similar (0.85 and



0.87, respectively), suggesting that once in solution, the absorption is comparable.[12] Given the superior solubility of methotrexate sodium, it is the form used in these oral solutions and likely in most tablet formulations to ensure adequate dissolution.

Table 2: Bioavailability of Methotrexate via Different Routes

Administration Route	Mean Bioavailability (%)	Key Findings
Oral	~60% (dose-dependent)	Bioavailability decreases at doses >30 mg/m².[5]
Subcutaneous	Higher and more predictable than oral	Overcomes the absorption limitations seen with higher oral doses.[10][11]

Mechanism of Action and Signaling Pathways

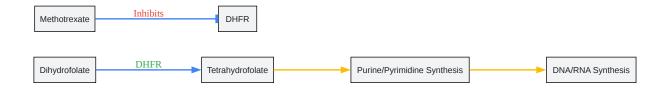
Both methotrexate and methotrexate sodium deliver the same active pharmacological moiety, methotrexate, to the systemic circulation. Therefore, their mechanism of action is identical. Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[2] This inhibition of nucleic acid synthesis is the basis of its antiproliferative effects in cancer chemotherapy.

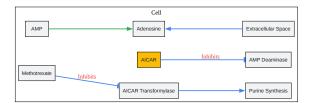
In the treatment of autoimmune diseases like rheumatoid arthritis, other mechanisms are thought to be more prominent at the lower doses used. These include the modulation of key inflammatory signaling pathways:

- Adenosine Signaling: Methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.
- NF-κB Pathway: Methotrexate can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor for pro-inflammatory genes.
- JAK/STAT Pathway: Methotrexate has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.



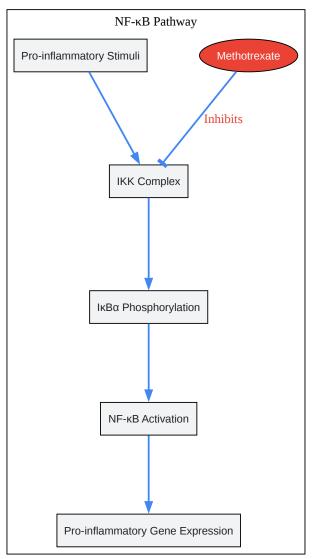
Below are diagrams illustrating these key signaling pathways.

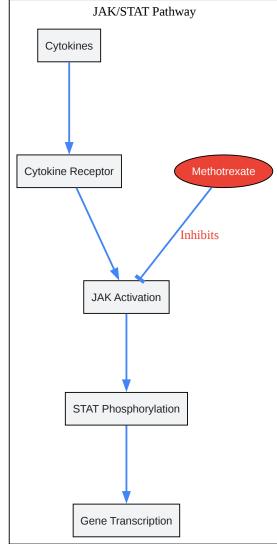




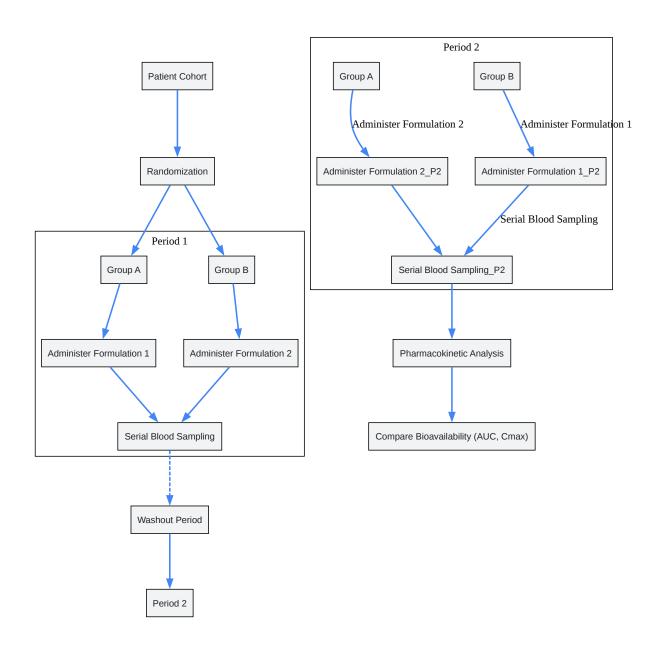












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